molecular formula C11H22N2 B1390041 N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1215667-48-3

N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B1390041
CAS No.: 1215667-48-3
M. Wt: 182.31 g/mol
InChI Key: ZREJVWJLHJZSFO-UHFFFAOYSA-N
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Description

Structural Significance and Classification in Tropane Chemistry

This compound occupies a distinctive position within tropane chemistry due to its classification as a synthetic tropane derivative that maintains the characteristic bicyclic [3.2.1] alkaloid framework while incorporating specific alkyl substitutions. The compound's structural foundation rests upon the tropane ring system, which consists of an 8-azabicyclo[3.2.1]octane nucleus that serves as the core scaffold for numerous biologically active alkaloids. This bicyclic structure represents one of the most important architectural motifs in natural product chemistry, as it forms the basis for well-known alkaloids such as atropine, scopolamine, and cocaine. The specific substitution pattern in this compound, featuring N-methyl and N-propyl groups attached to the amine functionality at the 3-position, distinguishes it from naturally occurring tropane alkaloids and places it within the category of synthetic analogs.

The structural significance of this compound extends beyond its basic architecture to encompass its three-dimensional conformational properties and stereochemical considerations. The rigid bicyclic framework of the tropane system constrains the molecule's conformational flexibility, resulting in well-defined spatial arrangements that influence its chemical and potential biological properties. Research has demonstrated that the tropane skeleton exhibits remarkable stability and serves as an excellent platform for chemical modification, as evidenced by the successful synthesis of numerous derivatives including phenyltropanes and other synthetic analogs. The presence of the tertiary amine functionality at the 3-position provides additional opportunities for chemical diversification through various substitution patterns, as exemplified by this compound.

Within the broader classification system of tropane alkaloids, this compound represents a departure from the traditional ester-based structures commonly found in natural products. While naturally occurring tropane alkaloids typically feature ester linkages between tropane-derived alcohols and various carboxylic acids, this compound maintains a simple amine structure without additional ester functionalities. This structural simplification allows for focused investigation of the fundamental tropane pharmacophore without the complexities introduced by additional functional groups. The compound's molecular weight of 182.31 grams per mole positions it within the lower molecular weight range for tropane derivatives, making it an attractive target for structure-activity relationship studies.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic compounds containing nitrogen heteroatoms. The complete chemical name reflects the compound's structural complexity through its systematic description of the bicyclic framework and substituent positions. The azabicyclo[3.2.1]octane designation indicates the presence of a nitrogen atom within an eight-membered bicyclic system, where the numbers in brackets specify the arrangement of carbon atoms in the bridge structures. The "8-aza" prefix identifies the nitrogen atom's position within the bicyclic framework, while the subsequent numerical descriptors define the specific connectivity pattern that characterizes the tropane skeleton.

The compound's chemical identity is further defined through multiple complementary identification systems that provide comprehensive structural information. The International Chemical Identifier string for this compound is InChI=1S/C11H22N2/c1-3-6-13(2)11-7-9-4-5-10(8-11)12-9/h9-12H,3-8H2,1-2H3, which encodes the complete structural connectivity in a standardized format. The corresponding International Chemical Identifier Key, ZREJVWJLHJZSFO-UHFFFAOYSA-N, provides a shortened hash-based identifier that uniquely specifies this molecular structure. These standardized identifiers ensure unambiguous communication of the compound's structure across different databases and research platforms.

Property Value Reference
IUPAC Name This compound
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
CAS Registry Number 1215667-48-3
InChI Key ZREJVWJLHJZSFO-UHFFFAOYSA-N
SMILES Notation CCCN(C)C1CC2CCC(C1)N2

The Simplified Molecular Input Line Entry System notation for this compound, CCCN(C)C1CC2CCC(C1)N2, provides a linear text representation that captures the essential connectivity information in a format suitable for database searching and computational analysis. This notation system proves particularly valuable for structure-based queries and chemical informatics applications. The compound's registry in multiple chemical databases, including PubChem identifier 45075230, facilitates access to comprehensive chemical and physical property data. Additional database identifiers such as AKOS005264303 indicate the compound's availability through commercial chemical suppliers and research institutions.

Historical Context in Tropane Alkaloid Research

The historical development of tropane alkaloid research provides essential context for understanding the significance of synthetic derivatives such as this compound within the broader scientific landscape. The foundation of tropane chemistry can be traced to the early nineteenth century when German pharmacist Heinrich Friedrich Gustav Mein first isolated atropine in pure crystalline form in 1831 from Atropa belladonna. This landmark achievement marked the beginning of systematic chemical investigation into tropane-containing natural products and established the structural framework that would later inspire countless synthetic modifications. The subsequent synthesis of atropine by Richard Willstätter in 1901 demonstrated the feasibility of constructing tropane alkaloids through laboratory methods, albeit with considerable synthetic challenges.

The revolutionary contribution of Sir Robert Robinson in 1917 fundamentally transformed tropane alkaloid research through his elegant one-pot synthesis of tropinone, a key intermediate in tropane alkaloid biosynthesis. Robinson's biomimetic approach, which combined succinaldehyde, methylamine, and acetonedicarboxylic acid to produce tropinone in yields reaching ninety percent, established synthetic principles that continue to influence modern tropane chemistry. This achievement not only provided practical access to tropane alkaloids during World War I when natural sources were scarce but also demonstrated the power of understanding natural biosynthetic pathways to inform synthetic strategy. Robinson's work earned him the 1947 Nobel Prize in Chemistry and established tropinone as a central building block for subsequent synthetic investigations.

The period following Robinson's breakthrough witnessed extensive exploration of tropane alkaloid structure-activity relationships and synthetic modifications. Research conducted by László Gyermek and colleagues in the mid-twentieth century expanded understanding of how structural modifications to the tropane framework could influence biological activity. Their investigations into tropane-derived muscle relaxants and neuromuscular blocking agents demonstrated the versatility of the tropane scaffold for pharmaceutical applications. These studies revealed the importance of maintaining specific geometric relationships, particularly the critical inter-onium distances of fourteen to fifteen Angstroms between nitrogen atoms in bis-tropane compounds.

Contemporary research into tropane alkaloid biosynthesis has revealed the evolutionary origins and biochemical pathways responsible for natural tropane production. Recent genomic studies have demonstrated that tropane alkaloid biosynthesis evolved independently in different plant families, with distinct enzymatic pathways emerging in Solanaceae and Erythroxylaceae species. These findings have important implications for understanding the structural diversity observed in both natural and synthetic tropane derivatives. The identification of specific enzymes such as tropinone reductase variants, which catalyze the stereoselective reduction of tropinone to either tropine or pseudotropine, has provided insights into the biochemical basis for structural diversity within the tropane alkaloid family.

The development of synthetic tropane derivatives such as this compound represents a continuation of this rich historical tradition while incorporating modern synthetic methodology and computational design principles. Current research efforts focus on systematic exploration of structure-activity relationships through the preparation of focused compound libraries that maintain the tropane core while varying peripheral substituents. This approach allows researchers to investigate the fundamental pharmacophoric requirements of the tropane scaffold while potentially discovering new applications for these structurally fascinating molecules.

Properties

IUPAC Name

N-methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-3-6-13(2)11-7-9-4-5-10(8-11)12-9/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREJVWJLHJZSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the reaction of tropinone derivatives with appropriate alkylating agents. One common method includes the use of N-methylation and N-propylation reactions under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis

N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine serves as a fundamental building block in the synthesis of more complex molecules, particularly tropane alkaloids. These compounds are crucial due to their biological activities, including effects on the central nervous system (CNS) and potential therapeutic uses in treating neurological disorders.

2. Stereochemical Studies

The compound is utilized in studies focusing on stereochemistry and enantioselective synthesis. Its unique bicyclic structure allows researchers to explore methodologies that achieve high stereochemical control, which is essential for understanding the relationship between molecular structure and biological activity.

Application Details
Synthesis of Tropane AlkaloidsUsed as a precursor in creating complex molecular architectures with significant biological importance.
Enantioselective SynthesisInvestigated for its role in teaching advanced organic chemistry concepts related to stereochemistry.

Biological Research Applications

1. Interaction with Biological Systems

Research has indicated that this compound may interact with neurotransmitter receptors such as dopamine and serotonin, suggesting potential psychotropic effects. Preliminary studies have shown that it may function as a stimulant or modulator within the CNS, making it a candidate for further pharmacological exploration .

2. Potential Therapeutic Uses

The compound is under investigation for its therapeutic potential in treating various neurological conditions due to its structural similarities to known neurotransmitters and its ability to influence receptor activity.

Biological Activity Implications
CNS InteractionMay act as a stimulant or modulator of neurotransmitter activity; potential psychotropic agent.
Therapeutic PotentialInvestigated for treatment of neurological disorders based on interaction with neurotransmitter systems.

Industrial Applications

This compound finds applications in various industrial processes:

1. Material Development

In the chemical industry, this compound is explored for its utility in developing new materials and chemical processes, leveraging its unique chemical properties to create innovative solutions .

2. Educational Use

This compound is also employed in educational settings to teach advanced concepts in organic chemistry, particularly regarding enantioselective synthesis and stereochemistry's role in biological activity.

Industrial Application Details
Material DevelopmentUtilized in the creation of new materials leveraging its unique chemical properties.
Educational UseUsed in laboratory courses to teach organic synthesis techniques and stereochemical principles.

Case Study 1: Synthesis of Tropane Alkaloids

Researchers have successfully synthesized various tropane alkaloids using this compound as a precursor, demonstrating its effectiveness as a building block for complex molecules with significant biological activity.

Case Study 2: Pharmacological Studies

A study examining the interaction of this compound with serotonin receptors indicated potential applications in treating mood disorders, highlighting its relevance in medicinal chemistry research.

Mechanism of Action

The mechanism of action of N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Modifications on the Nitrogen Atom

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 367-21-2396)
  • Substituents: Benzyl group.
  • Synthesis: Prepared via oxime reduction using Adam’s catalyst, yielding a yellow oil (76% yield) .
  • Key Data: Molecular ion [M+H⁺] at m/z 217.4 (ESI-MS) .
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride (CAS 646477-45-4)
  • Substituents: Methyl group; hydrochloride salt.
  • Properties: Molecular weight 213.15 g/mol ; enhanced water solubility due to salt formation .
  • Application: Used as a reagent in neuropharmacological research, likely for dopamine or serotonin receptor studies .
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride (CAS 2098099-71-7)
  • Substituents: Cyclopropylmethyl group.

Modifications to the Bicyclic Core

N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate (10a–10d)
  • Substituents: Bis(4-fluorophenyl)methyl and dimethylaminoethyl groups.
  • Synthesis: Derived from alkylation and oxidation reactions; structures confirmed via NMR and GC-MS .
  • Activity: Fluorinated aromatic groups may enhance antiprion or anticholinesterase activity by interacting with π-π stacking or hydrogen bonding .
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 108640-12-6)
  • Substituents: Isopropyl group at position 3.
  • Properties: Molecular weight 168.28 g/mol ; increased steric hindrance may reduce receptor off-target effects .

Physicochemical and Pharmacokinetic Comparisons

Compound (CAS) Substituents Molecular Weight (g/mol) logP Water Solubility Key Applications
N-Methyl-N-propyl-8-azabicyclo[...]-3-amine (67139-56-4) Methyl, Propyl 182.31 1.611 Low (logWS -2.31) CNS-targeted drug discovery
8-Benzyl-8-aza...octan-3-amine (367-21-2396) Benzyl 217.40 ~2.8 Low (oil) Antiprion intermediates
8-Methyl-8-aza...dihydrochloride (646477-45-4) Methyl (HCl salt) 213.15 N/A High Neuropharmacology reagents
10a–10d Bis(4-fluorophenyl)methyl 450–480 ~3.5 Moderate Antiprion/anticholinesterase agents

Biological Activity

N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic compound with significant implications in pharmacology and medicinal chemistry. Its unique structure, characterized by a bicyclic azabicyclo[3.2.1] framework, suggests potential interactions with various neurotransmitter systems, making it a subject of interest for researchers exploring its biological activities.

  • Molecular Formula : C11H20N2
  • Molecular Weight : Approximately 182.3058 g/mol
  • Structural Characteristics : The compound features a nitrogen atom integrated into the bicyclic system, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its interactions with neurotransmitter receptors. Preliminary studies indicate that it may function as a stimulant or modulator of neurotransmitter activity, particularly affecting the central nervous system.

Research has suggested that this compound may interact with:

  • Dopamine Receptors : Indicating potential psychotropic effects.
  • Serotonin Receptors : Implicating its role in mood regulation and anxiety modulation.

These interactions are essential for understanding its pharmacological profile and therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications to the molecular structure can influence biological activity:

Compound NameMolecular FormulaUnique Features
8-Azabicyclo[3.2.1]octan-3-amines (various substitutions)C11H22N2Varies by substituent groups on nitrogen
8-Methyl-N-propyl-exo-8-azabicyclo[3.2.1]octan-3-amineC11H22N2Methyl group on position 8
8-Methyl-N-propyl-endo-8-azabicyclo[3.2.1]octan-3-aminesC11H22N2Endo configuration affects sterics and reactivity

These variants illustrate how substituents and stereochemistry can significantly alter pharmacological properties.

Interaction Studies

In vitro studies have shown that this compound interacts with neurotransmitter transporters, including:

  • Dopamine Transporter (DAT) : Binding affinity studies indicate that certain derivatives exhibit selective inhibition.
  • Serotonin Transporter (SERT) : The compound's structural modifications have been linked to enhanced selectivity for SERT over DAT, which could be beneficial in treating mood disorders.

Pharmacological Applications

Research has explored the potential therapeutic applications of this compound:

  • Neurological Disorders : Investigated for its effects on conditions such as depression and anxiety due to its interaction with serotonin receptors.
  • Opioid Receptor Modulation : Some studies suggest that derivatives of this compound may act as mu-opioid receptor antagonists, providing avenues for managing opioid-induced side effects without compromising analgesia .

Q & A

Q. Table 1. Comparative Binding Affinities of Selected Derivatives

CompoundDAT KiK_i (nM)SERT KiK_i (nM)NET KiK_i (nM)Reference
8-Methyl-endo isomer12.3 ± 1.2245 ± 3289 ± 11
8-Propyl-exo isomer48.7 ± 4.578 ± 9210 ± 25

Q. Table 2. Synthetic Yields Under Different Conditions

PrecursorReaction Time (h)CatalystYield (%)Purity (HPLC)
8-Azabicyclo[3.2.1]octan-3-one12Pd/C7899.2
N-Benzyl derivative24KI/NaHCO₃7697.8

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine

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